Enhanced Lipophilicity vs. Simpler Alkyl Hydrazines
The target compound exhibits a computed XLogP3-AA value of 1.2 [1], which is substantially higher than that of methylhydrazine (XLogP3-AA ≈ –0.7) and ethylhydrazine (XLogP3-AA ≈ 0.1). This 1.1–1.9 log-unit increase reflects the contribution of the branched C₆ alkyl chain and translates into greater affinity for organic phases during extraction or biphasic reactions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Methylhydrazine: XLogP3-AA ≈ –0.7; Ethylhydrazine: XLogP3-AA ≈ 0.1 (PubChem computed values for CID 6061 and CID 13808, respectively). |
| Quantified Difference | +1.9 log units vs. methylhydrazine; +1.1 log units vs. ethylhydrazine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); ambient temperature, neutral species. |
Why This Matters
Higher logP directly impacts organic-phase solubility and extraction efficiency, which is critical for work-up procedures in multi-step syntheses where the hydrazine intermediate must be separated from aqueous by-products.
- [1] PubChem Compound Summary for CID 19367872, (4-Methylpentan-2-YL)hydrazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/57874-30-3 (accessed 2026-05-06). View Source
